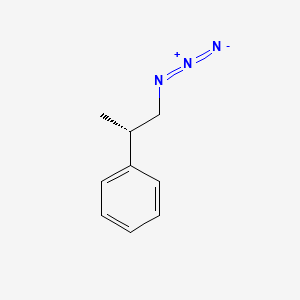
(S)-1-Azido-2-phenylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Azido-2-phenylpropane is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Building Block for Complex Molecules
(S)-1-Azido-2-phenylpropane serves as an essential building block in the synthesis of various organic compounds. It can be utilized to prepare amines and triazoles through nucleophilic substitution reactions. The azide functional group is particularly valuable due to its ability to undergo click chemistry, which allows for the formation of stable linkages with other molecules.
Table 1: Synthetic Applications of this compound
| Application Type | Description | Example Products |
|---|---|---|
| Amine Synthesis | Conversion to amines via reduction | Primary and secondary amines |
| Triazole Formation | Used in the synthesis of triazoles | 1,2,3-Triazole derivatives |
| Click Chemistry | Forms stable linkages with biomolecules | Bioconjugates |
Bioconjugation Techniques
Labeling Biomolecules
In biological research, this compound is employed in bioconjugation techniques, especially for labeling biomolecules with fluorescent tags. This application is crucial for tracking biological processes and studying interactions within cells.
Case Study: Fluorescent Labeling
A study demonstrated the successful use of this compound in labeling proteins with fluorescent dyes through click chemistry. This method allowed researchers to visualize protein localization in live cells, providing insights into cellular dynamics and interactions .
Pharmaceutical Development
Precursor for Pharmaceutical Compounds
This compound has potential as a precursor for various pharmaceutical compounds. Its ability to introduce azide groups into drug candidates can enhance their pharmacological properties. The azide moiety can be transformed into amines or other functional groups that are critical for drug activity.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Agents | Development of azide-containing anticancer drugs | Azide-modified cytotoxic agents |
| Antibiotics | Synthesis of new antibiotic compounds | Azide derivatives of known antibiotics |
Industrial Applications
Specialty Chemicals and Materials
In industry, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing their properties.
Propriétés
Numéro CAS |
74669-74-2 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
[(2S)-1-azidopropan-2-yl]benzene |
InChI |
InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clé InChI |
OARTVRGYHXVYRL-MRVPVSSYSA-N |
SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
SMILES isomérique |
C[C@H](CN=[N+]=[N-])C1=CC=CC=C1 |
SMILES canonique |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















